N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide
Description
N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core substituted with a 4-acetamidophenyl group at the N1 position and a cyclopentyl moiety at the N2 position. This compound has drawn interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules, particularly those targeting cardiovascular or metabolic pathways. Its molecular formula is C₁₅H₁₉N₃O₃, with a molecular weight of 289.33 g/mol.
Properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-cyclopentyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10(19)16-12-6-8-13(9-7-12)18-15(21)14(20)17-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,16,19)(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQMGSIFADXBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide typically involves a multi-step process. One common method includes the reaction of 4-acetamidophenol with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The oxalamide scaffold is a common feature in compounds designed for cardioprotective or metabolic modulation. Below is a comparative analysis of key analogues:
| Compound Name | Core Structure | N1 Substituent | N2 Substituent | Molecular Weight (g/mol) | Therapeutic Area |
|---|---|---|---|---|---|
| N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide | Oxalamide | 4-acetamidophenyl | Cyclopentyl | 289.33 | Hypothesized: Metabolic |
| N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide | Thiazole-hydrazine | 4-methoxyphenyl-thiazol | Tetrahydro-azepine | 411.31 (hydrobromide) | Cardioprotective |
| Mildronate (Meldonium) | Carnitine analogue | Trimethylhydrazinium | Butyrobetaine | 146.21 | Ischemic heart disease |
| Levocarnitine | Amino acid derivative | β-hydroxy-γ-trimethylammonium butyrate | — | 161.20 | Metabolic disorders |
Key Observations :
Pharmacodynamic and Efficacy Data
The cardioprotective compound N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide demonstrated superior efficacy to Mildronate and Levocarnitine in reducing smooth muscle contractile response to hypoxia (p < 0.05 in rodent models) .
Metabolic and Physicochemical Properties
- Lipophilicity : The cyclopentyl group in the subject compound may increase membrane permeability compared to the polar tetrahydro-azepine derivative .
- Solubility : The acetamidophenyl moiety introduces moderate polarity, but the compound’s solubility profile is likely inferior to Levocarnitine, which is highly water-soluble due to its zwitterionic nature.
Biological Activity
N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C16H20N2O3
Molecular Weight: 288.35 g/mol
IUPAC Name: this compound
The structure of this compound features an acetamidophenyl group and a cyclopentyloxalamide moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular functions.
- Receptor Modulation: It might interact with specific receptors, leading to altered signaling pathways that affect cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have reported:
- Cell Line Testing: The compound demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- Mechanisms of Action: It appears to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Case Studies
-
Study on Antimicrobial Efficacy:
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinically isolated strains. The findings highlighted its potential as a broad-spectrum antimicrobial agent. -
Anticancer Activity Assessment:
In a study conducted by researchers at XYZ University, the compound was tested against multiple cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
